5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid
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Overview
Description
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid is an organoboron compound with the molecular formula C11H21BO3SSi. This compound is characterized by the presence of a thiophene ring substituted with a boronic acid group and a t-butyldimethylsilyloxymethyl group. It is used in various chemical reactions, particularly in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron or boronic acid derivatives.
Attachment of the t-Butyldimethylsilyloxymethyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The silyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Substitution: Nucleophiles (e.g., halides, amines) and suitable solvents (e.g., dichloromethane).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Thiophene sulfoxides or sulfones.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug discovery.
Biological Research: Utilized in the study of boron-containing compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the thiophene ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in Suzuki-Miyaura coupling reactions. The thiophene ring provides aromatic stability and can undergo electrophilic and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Thiophen-3-boronic acid: Lacks the t-butyldimethylsilyloxymethyl group, making it less sterically hindered.
5-(Hydroxymethyl)thiophen-3-boronic acid: Contains a hydroxymethyl group instead of the silyloxymethyl group, affecting its reactivity and solubility.
5-(Methoxymethyl)thiophen-3-boronic acid: Has a methoxymethyl group, which influences its electronic properties.
Uniqueness
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid is unique due to the presence of the t-butyldimethylsilyloxymethyl group, which provides steric protection and influences the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where steric hindrance and stability are crucial.
Properties
IUPAC Name |
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3SSi/c1-11(2,3)17(4,5)15-7-10-6-9(8-16-10)12(13)14/h6,8,13-14H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANLOTPOEMISMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)CO[Si](C)(C)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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